2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide
Overview
Description
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide, also known as FIIN-3, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has shown promising results in inhibiting the activity of certain kinases involved in cancer progression and other diseases.
Mechanism of Action
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide works by binding to the ATP-binding site of kinases and inhibiting their activity. It has been shown to be a potent inhibitor of several kinases involved in cancer progression and other diseases. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of kinases involved in cancer progression. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis, by inhibiting the activity of ITK.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide in lab experiments include its potent inhibitory activity against several kinases, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer and other diseases. The limitations of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide in lab experiments include its complex synthesis process, its high cost, and its potential toxicity.
Future Directions
There are several future directions for the research and development of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide. One potential direction is to optimize the synthesis process to obtain a higher yield and purity of the compound. Another direction is to study the potential use of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide and its potential use in treating other diseases.
Scientific Research Applications
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of several kinases, including FGFR1, FLT3, and ITK, which are involved in cancer progression. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis, by inhibiting the activity of ITK.
properties
IUPAC Name |
2-[3-(furan-2-carbonyl)indol-1-yl]-N-(1-phenylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16(17-8-3-2-4-9-17)24-22(26)15-25-14-19(18-10-5-6-11-20(18)25)23(27)21-12-7-13-28-21/h2-14,16H,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBRNRAYKWVCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Furylcarbonyl)-1H-indol-1-YL]-N~1~-(1-phenylethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.